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  • Product: 1-Bromo-1-octene
  • CAS: 1119-88-6

Core Science & Biosynthesis

Foundational

1-Bromo-1-Octene: Physicochemical Profiling and Synthetic Utility in Advanced Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, precise control over...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, precise control over aliphatic side chains is critical for tuning the pharmacokinetics and target-binding affinities of drug candidates. 1-Bromo-1-octene (C₈H₁₅Br) serves as a premier C8 building block. Featuring a reactive terminal vinyl bromide conjugated to a highly lipophilic hexyl chain, this molecule is indispensable for transition-metal-catalyzed cross-couplings, cyclopropanations, and the synthesis of membrane-permeable drug analogs. This whitepaper provides an authoritative analysis of its physicochemical properties, stereoselective mechanistic pathways, and field-proven experimental protocols.

Physicochemical Properties and Pharmacokinetic Implications

Understanding the physical data of 1-bromo-1-octene is not merely an exercise in chemical characterization; it is the foundation for rational experimental design. The table below summarizes its core quantitative metrics:

PropertyValueCausality & Experimental Implication
Molecular Formula C₈H₁₅BrDefines the core C8 aliphatic extension capability[1].
Molecular Weight 191.11 g/mol Essential for precise stoichiometric calculations in micro-scale coupling reactions[1].
Exact Mass 190.0357 DaUsed for high-resolution mass spectrometry (HRMS) validation of starting materials[1].
Boiling Point ~183.9 °C (760 mmHg)The high boiling point dictates that unreacted material cannot be efficiently removed via simple rotary evaporation; high-vacuum distillation or silica gel chromatography is mandatory to prevent thermal degradation[2].
XLogP3 4.9Indicates extreme lipophilicity. Grafting this moiety onto a pharmacophore will significantly increase the overall hydrophobicity of the drug, driving enhanced cell membrane or blood-brain barrier (BBB) permeability[1].

Chemical Reactivity and Mechanistic Pathways

The stereochemistry of the vinyl halide is paramount in drug development. A (Z)- or (E)-configuration projects the octyl chain into completely different spatial vectors, directly impacting how the resulting drug molecule interacts with the hydrophobic pockets of target receptors.

While anti-Markovnikov addition of HBr to 1-octyne can yield the (E)-isomer[3], the synthesis of isomerically pure (Z)-1-bromo-1-octene is highly preferred for specific spatial targeting. This is achieved via the hydroboration of 1-octyne to form an alkenylborane intermediate. Subsequent treatment with bromine and sodium hydroxide results in the replacement of the boronic group with a bromine atom. Crucially, this substitution proceeds with an inversion of configuration, yielding (Z)-1-bromo-1-octene with4[4].

G A 1-Octyne (Starting Material) B Hydroboration (syn-addition) A->B C Alkenylborane Intermediate B->C D Bromination & Base (Inversion) C->D E (Z)-1-Bromo-1-octene (Target Synthon) D->E 99% Stereoselectivity F Pd-Catalyzed Cross-Coupling E->F G C8-Substituted Drug Analog F->G C-C Bond Formation

Mechanistic workflow for the stereoselective synthesis and downstream coupling of 1-bromo-1-octene.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to downstream steps.

Protocol 1: Stereoselective Synthesis of (Z)-1-Bromo-1-octene
  • Causality of Reagents: 1-octyne is chosen as the terminal alkyne to ensure regioselectivity. A bulky dialkylborane (e.g., dicyclohexylborane) is utilized to prevent over-reduction (double hydroboration) and ensure strictly syn-addition. The subsequent addition of base and bromine forces an anti-elimination/inversion pathway[4].

Step-by-Step Methodology:

  • Hydroboration: Under a strict argon atmosphere, add 1-octyne (1.0 equiv) to a 0 °C solution of dicyclohexylborane (1.1 equiv) in anhydrous THF. Stir for 2 hours to ensure complete conversion to the alkenylborane intermediate.

  • Halogenation: Cool the reaction mixture to -78 °C. Add sodium hydroxide (6.0 M aqueous solution, 3.0 equiv), followed immediately by the dropwise addition of bromine (1.2 equiv) dissolved in THF.

  • Inversion & Cleavage: Allow the reaction to warm to room temperature and stir for 1 hour. The base facilitates the formation of a negatively charged boronate complex, which undergoes intramolecular migration and subsequent anti-elimination to yield the inverted vinyl bromide.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any excess bromine. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (100% hexanes).

  • Self-Validation Checkpoint: Analyze the purified product via ¹H NMR spectroscopy. The vinylic protons of the (Z)-isomer will display a characteristic coupling constant ( 3JHH​ ) of approximately 7–10 Hz. If the (E)-isomer is present, it will manifest as a distinct doublet with a coupling constant of 14–18 Hz. This definitively validates the stereochemical outcome.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Causality of Reagents: Pd(PPh₃)₄ is selected as a robust zero-valent palladium catalyst capable of efficient oxidative addition into the strong sp² C-Br bond. A mild base (K₂CO₃) is used to activate the arylboronic acid without inducing base-catalyzed isomerization of the newly formed double bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (Z)-1-bromo-1-octene (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). Note: Degassing via freeze-pump-thaw is critical to prevent the oxidative degradation of the palladium catalyst.

  • Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

  • Isolation: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate. Purify the organic layer via flash column chromatography.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The starting material (1-bromo-1-octene) exhibits a classic 1:1 isotopic mass pattern at m/z ~190/192 due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature, coupled with the appearance of the target molecular ion, validates successful C-C bond formation.

Advanced Applications in Drug Development

In medicinal chemistry, 1-bromo-1-octene is frequently utilized to synthesize lipophilic analogs of existing drugs to overcome target resistance or poor membrane permeability. For instance, in the development of antifungal agents, appending an octenyl chain can drastically enhance the molecule's ability to disrupt fungal cell membranes. However, researchers must account for the stability of the resulting analogs; some highly lipophilic variants may form colored impurities or exhibit oxidative sensitivity, requiring rigorous and rapid purification.

Furthermore, 1-bromo-1-octene exhibits unique reactivity profiles in complex catalytic cycles. It can undergo β-hydride elimination in certain palladium-catalyzed tandem reactions to generate complex cyclic structures, such as . It is also a critical precursor for the synthesis of alkenylsilanols, which undergo rapid Simmons-Smith 5 mediated by the neighboring hydroxy group[5]. These diverse pathways highlight its versatility beyond simple linear chain extensions.

References

  • PubChem – "1-Bromo-1-octene | C8H15Br | CID 54448295" –[Link]

  • Scielo – "3 Substituted alkenes synthesis mechanistic views II" –[Link]

  • UC Irvine eScholarship – "Synthesis and Evaluation of..." –[Link]

  • Oxford Academic – "A Facile Preparation and Cyclopropanation of 1-Alkenylsilanols" –[Link]

Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis of (E)- and (Z)-1-Bromo-1-octene

Abstract Stereodefined vinyl bromides are powerful and versatile building blocks in modern organic synthesis, serving as key precursors for cross-coupling reactions, natural product synthesis, and the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stereodefined vinyl bromides are powerful and versatile building blocks in modern organic synthesis, serving as key precursors for cross-coupling reactions, natural product synthesis, and the development of novel pharmaceuticals. The precise spatial arrangement of substituents around the carbon-carbon double bond, designated as either E (entgegen) or Z (zusammen), is critical as it dictates the stereochemical outcome of subsequent transformations. This technical guide provides an in-depth exploration of field-proven, stereoselective pathways for the synthesis of both (E)- and (Z)-1-bromo-1-octene. We will dissect the mechanistic underpinnings of each method, offer detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Strategic Importance of Stereodefined Vinyl Bromides

Vinyl halides are indispensable intermediates in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. The stereochemical integrity of the vinyl halide is almost always retained throughout these catalytic cycles, meaning a pure (E)- or (Z)-vinyl bromide will yield a correspondingly pure (E)- or (Z)-alkene product. This direct transfer of stereochemistry makes the initial synthesis of the vinyl bromide a point of paramount importance in any multi-step synthesis. 1-Bromo-1-octene, with its simple alkyl chain, serves as an excellent model system for demonstrating the principles of stereocontrol in the synthesis of 1-halo-1-alkenes.

Part 1: Synthesis of (Z)-1-Bromo-1-octene

The synthesis of the (Z)-isomer, where the bromine and the alkyl chain are on the same side of the double bond, often requires methods that proceed through a syn-addition or a kinetically controlled process.

Method 1A: Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromo-1-octene

One of the most reliable and highly stereoselective methods for accessing (Z)-1-bromo-1-alkenes is the palladium-catalyzed hydrogenolysis of the corresponding 1,1-dibromoalkene.[1][2] This method offers excellent stereocontrol, typically yielding the (Z)-isomer with greater than 98% purity.[3]

Mechanistic Rationale: The reaction begins with the readily prepared 1,1-dibromo-1-octene, synthesized from heptanal via the Corey-Fuchs reaction. The selectivity arises from the stereoselective oxidative addition of the Pd(0) catalyst into the C-Br bond that is trans to the alkyl group. This is followed by transmetalation with a hydride source, such as tributyltin hydride (Bu₃SnH), and subsequent reductive elimination to yield the (Z)-vinyl bromide.[1]

Workflow Diagram:

Z_synthesis_hydrogenolysis cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Stereoselective Hydrogenolysis Heptanal Heptanal Dibromo 1,1-Dibromo-1-octene Heptanal->Dibromo Corey-Fuchs Reaction CBr4_PPh3 CBr₄, PPh₃ Dibromo_input 1,1-Dibromo-1-octene Bu3SnH Bu₃SnH Pd_cat Pd(PPh₃)₄ (cat.) Z_Product (Z)-1-Bromo-1-octene Dibromo_input->Z_Product Pd-catalyzed Hydrogenolysis

Caption: Synthesis of (Z)-1-Bromo-1-octene via Hydrogenolysis.

Experimental Protocol (Adapted from Uenishi, J. et al.[1]):

  • Preparation of 1,1-Dibromo-1-octene: To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise. Stir the resulting dark mixture for 10 minutes. Add heptanal (1.0 eq) dropwise and allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 1 hour. Quench the reaction with water and extract with DCM. The crude product is purified by column chromatography.

  • Hydrogenolysis: To a solution of 1,1-dibromo-1-octene (1.0 eq) in benzene, add tributyltin hydride (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.04 eq). Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC/GC-MS). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (Z)-1-bromo-1-octene.

Method 1B: Hydroboration-Protonolysis of a 1-Bromoalkyne

Another effective strategy involves the hydroboration of a 1-bromoalkyne. The syn-addition of a borane across the triple bond establishes the desired (Z)-stereochemistry.

Mechanistic Rationale: 1-Bromo-1-octyne is subjected to hydroboration with a dialkylborane (e.g., dicyclohexylborane). The boron atom adds to the internal carbon (C2) and the hydrogen adds to the terminal, bromine-bearing carbon (C1) in a concerted syn-addition. This generates a vinylborane intermediate with the bromine and the borane group cis to each other. Subsequent protonolysis with a carboxylic acid (e.g., acetic acid) replaces the borane group with a hydrogen atom, preserving the stereochemistry of the double bond.

Workflow Diagram:

Z_synthesis_hydroboration Bromoalkyne 1-Bromo-1-octyne Vinylborane Vinylborane Intermediate (syn-addition) Bromoalkyne->Vinylborane Hydroboration Hydroboration 1. R₂BH (e.g., dicyclohexylborane) 2. CH₃COOH Z_Product (Z)-1-Bromo-1-octene Vinylborane->Z_Product Protonolysis

Caption: Synthesis of (Z)-1-Bromo-1-octene via Hydroboration.

Part 2: Synthesis of (E)-1-Bromo-1-octene

The (E)-isomer, with the bromine and alkyl chain on opposite sides of the double bond, is often accessed through methods involving anti-addition or thermodynamic control.

Method 2A: Takai Olefination

Mechanistic Rationale: The reaction of an aldehyde (heptanal) with a gem-dichromium reagent, formed from bromoform (CHBr₃) and chromium(II) chloride (CrCl₂), is highly E-selective.[6] The proposed mechanism involves the formation of a β-oxychromium species. The subsequent elimination step proceeds via an anti-elimination pathway, driven by the steric bulk of the chromium-containing groups, which preferentially places the alkyl chain and the bromine in an anti-periplanar arrangement, leading to the (E)-alkene.[4]

Workflow Diagram:

E_synthesis_takai Heptanal Heptanal Intermediate gem-Dichromium Intermediate Heptanal->Intermediate Nucleophilic Addition Reagents CHBr₃, CrCl₂ E_Product (E)-1-Bromo-1-octene Intermediate->E_Product anti-Elimination

Caption: Synthesis of (E)-1-Bromo-1-octene via Takai Olefination.

Experimental Protocol (General Procedure):

  • Under an inert atmosphere, a flask is charged with anhydrous chromium(II) chloride (4.0 eq).

  • Anhydrous, degassed THF is added, and the resulting suspension is stirred vigorously.

  • A solution of heptanal (1.0 eq) and bromoform (1.0 eq) in THF is added dropwise to the suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

  • The reaction is quenched by pouring it into water and extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield (E)-1-bromo-1-octene.

Method 2B: Radical Hydrobromination of a Terminal Alkyne

The addition of HBr to a terminal alkyne under radical conditions provides a classic route to (E)-1-bromo-1-alkenes. This reaction proceeds with anti-Markovnikov regioselectivity and anti-addition stereochemistry.[7]

Mechanistic Rationale: The reaction is initiated by a radical initiator (e.g., peroxides, AIBN, or UV light), which generates a bromine radical (Br•). The bromine radical adds to the terminal carbon of 1-octyne, leading to the formation of the more stable secondary vinyl radical at C2.[8] This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the (E)-product, a result of the preferred anti-addition across the triple bond.[9]

Workflow Diagram:

E_synthesis_radical Octyne 1-Octyne Intermediate Vinyl Radical Intermediate Octyne->Intermediate Radical Addition of Br• Reagents HBr, Peroxide (ROOR) E_Product (E)-1-Bromo-1-octene Intermediate->E_Product H• Abstraction

Caption: Synthesis of (E)-1-Bromo-1-octene via Radical Hydrobromination.

Part 3: Comparative Analysis of Synthetic Pathways

The choice of synthetic method depends on several factors, including required stereopurity, functional group tolerance, reagent availability and toxicity, and experimental scalability.

MethodIsomerTypical YieldStereoselectivity (Z:E or E:Z)Key AdvantagesKey Disadvantages
Pd-Catalyzed Hydrogenolysis ZGood-Excellent>98:2High stereoselectivity, mild conditions.[1]Requires stoichiometric tin reagents, precursor synthesis needed.
Hydroboration-Protonolysis ZGoodHighAvoids toxic metals, well-established.Borane reagents can be pyrophoric.
Takai Olefination EGood>95:5Excellent E-selectivity, good functional group tolerance.[5]Requires stoichiometric, toxic chromium(II) salts.[10]
Radical Hydrobromination EModerate-GoodGoodAtom-economical, uses simple reagents.Can lead to over-addition, potential for isomer mixtures.

Conclusion

The stereoselective synthesis of (E)- and (Z)-1-bromo-1-octene is readily achievable through a variety of reliable and well-documented methods. For the (Z)-isomer, palladium-catalyzed hydrogenolysis of the corresponding 1,1-dibromoalkene offers superior stereocontrol. For the (E)-isomer, the Takai olefination provides excellent selectivity, although radical hydrobromination presents a more atom-economical alternative if slightly lower selectivity is acceptable. The mechanistic understanding behind each transformation is crucial for troubleshooting and for adapting these methods to more complex substrates encountered in research and drug development. By carefully considering the trade-offs in yield, selectivity, and experimental practicality, researchers can confidently select and execute the most suitable pathway for their synthetic campaigns.

References

  • Uenishi, J., Konoike, T. (2001). Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds. The Journal of Organic Chemistry, 66(23), 7661–7669. [Link]

  • Uenishi, J., Konoike, T. (1995). Palladium-Catalyzed Stereoselective Hydrogenolysis of Conjugated 1,1-Dibromo-1-alkenes to (Z)-1-Bromo-1-alkenes. An Application to Stepwise and One-Pot Synthesis of Enediynes and Dienynes. The Journal of Organic Chemistry, 60(18), 5690–5695. [Link]

  • Kuang, C., Yang, Q., Senboku, H., Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. [Link]

  • Kuang, C., Senboku, H., Tokuda, M. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. ResearchGate. [Link]

  • Uenishi, J. (2003). Preparation of (1Z)-1-Bromo-1-alkene and Stereospecific Synthesis of Carbon Chain Conjugated Disubstituted (Z). ChemInform. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Takai olefination. Wikipedia. [Link]

  • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349–14352. [Link]

  • ResearchGate. (n.d.). Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]

  • Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. [Link]

  • Perin, G., Barcellos, A. M., Peglow, T. J., Nobre, P. C., Cargnelutti, R., Lenardão, E. J., ... & Santi, C. (2016). Tellurium-promoted stereoselective hydrodebromination of 1,1-dibromoalkenes: Synthesis of (E)-bromoalkenes. RSC Advances, 6(103), 101345-101350. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,1-Dibromoalkenes as Versatile Reagents to a Transition Metal-Free and Stereoselective Synthesis of (E)-1-Bromo-1-selenoalkenes and Ketene Selenoacetals. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes + HBr (radical). University of Calgary. [Link]

  • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349-14352. [Link]

  • Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. Organic Chemistry Portal. [Link]

  • Chemical Synthesis Database. (n.d.). (1E)-1-bromo-1-octene. Chemical Synthesis Database. [Link]

  • Armstrong, R. J., & Aggarwal, V. K. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. Synthesis, 49(17), 3737-3752. [Link]

  • Perin, G., Barcellos, A. M., Peglow, T. J., Nobre, P. C., Cargnelutti, R., Lenardão, E. J., ... & Santi, C. (2016). Tellurium-promoted stereoselective hydrodebromination of 1,1-dibromoalkenes: synthesis of (E)-bromoalkenes. RSC Advances, 6(103), 101345-101350. [Link]

  • Armstrong, R. J., & Aggarwal, V. K. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. University of Bristol Research Portal. [Link]

  • Armstrong, R. J., & Aggarwal, V. K. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. Synthesis, 49(17), 3737-3752. [Link]

  • Hodgson, D. M., & Arif, T. (2010). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry, 6, 945–950. [Link]

  • ResearchGate. (n.d.). Highly regio- and stereoselective preparation of Z-vinylboronates by a formal trans-hydroboration of terminal alkynes. ResearchGate. [Link]

  • Kuang, C., Senboku, H., & Tokuda, M. (2001). Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction. Tetrahedron Letters, 42(23), 3893-3896. [Link]

  • The Organic Chemistry Tutor. (2022, February 12). Takai Olefination [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Vanadium-Catalyzed Stereo- and Regioselective Hydroboration of Alkynes to Vinyl Boronates. ACS Catalysis, 3(5), 975–979. [Link]

  • Scott, H. K., & Aggarwal, V. K. (2011). Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Organic Letters, 13(12), 3044–3047. [Link]

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  • Kharasch, M. S., Malec, R., & Yang, N. C. (1957). Bromination of Octene-1 with N-Bromosuccinimide. The Journal of Organic Chemistry, 22(11), 1443–1444. [Link]

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Foundational

Mechanistic Pathways and Synthetic Protocols for the Formation of 1-Bromo-1-octene from 1-Octyne

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In pharmaceutical synthesis and advanced materials development, terminal alkenyl halides such as 1-bromo-1-octene are indispensable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and advanced materials development, terminal alkenyl halides such as 1-bromo-1-octene are indispensable building blocks. They serve as critical electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings). Converting 1-octyne to 1-bromo-1-octene requires overriding the natural Markovnikov regioselectivity of electrophilic addition. This whitepaper details the mechanistic causality, stereochemical control, and self-validating experimental protocols for synthesizing 1-bromo-1-octene via radical-mediated and hydrometalation pathways.

Mechanistic Paradigms of Anti-Markovnikov Addition

The synthesis of 1-bromo-1-octene from 1-octyne relies on directing the bromine atom to the less substituted terminal carbon. This is achieved through two distinct mechanistic paradigms: free-radical propagation and stereospecific hydrometalation[1].

Free-Radical Hydrobromination (The Peroxide Effect)

In the absence of radical initiators, the addition of hydrobromic acid (HBr) to 1-octyne proceeds via an ionic electrophilic mechanism, yielding the Markovnikov product (2-bromo-1-octene). However, the introduction of peroxides (RO-OR) or ultraviolet light fundamentally alters the reaction pathway[2].

Causality & Logic: The reaction initiates with the homolytic cleavage of the peroxide bond to form alkoxy radicals, which subsequently abstract a hydrogen atom from HBr to generate a highly reactive bromine radical (Br•)[3]. The regioselectivity is dictated by the stability of the intermediate. The Br• attacks the terminal carbon (C1) of 1-octyne because this generates a secondary vinylic radical at C2, which is significantly more stable than the primary vinylic radical that would form from internal attack[3].

Because the vinylic radical intermediate can rapidly undergo geometric inversion before abstracting a hydrogen atom from another HBr molecule, this method lacks strict stereocontrol, typically resulting in a thermodynamically driven mixture of (E) and (Z) isomers[2][3].

RadicalMechanism ROOR Peroxide (RO-OR) RO_rad 2 RO• (Alkoxy Radical) ROOR->RO_rad Homolysis (Δ/hν) Br_rad Br• (Bromine Radical) RO_rad->Br_rad + HBr - ROH HBr H-Br HBr->Br_rad VinylRad Vinylic Radical Intermediate (More Stable) Br_rad->VinylRad Addition to C1 Octyne 1-Octyne (Terminal Alkyne) Octyne->VinylRad Product 1-Bromo-1-octene (E/Z Mixture) VinylRad->Product H Abstraction Product->Br_rad Br• Regeneration

Figure 1: Free-radical chain mechanism for the anti-Markovnikov addition of HBr to 1-octyne.

Stereospecific Hydrometalation-Halogenation

For drug development applications requiring high isomeric purity, radical addition is insufficient. Hydrometalation followed by electrophilic halogenation provides absolute stereocontrol[1].

Hydroalumination (Retention of Configuration): The addition of diisobutylaluminium hydride (DIBAL-H) to 1-octyne is a concerted syn-addition. Steric and electronic factors drive the aluminum atom to the less hindered terminal carbon, forming an (E)-1-alkenylalane. When this intermediate is treated with a brominating agent (such as N-bromosuccinimide or Br₂), the carbon-aluminum bond is cleaved and replaced by a carbon-bromine bond with strict retention of configuration, yielding isomerically pure (E)-1-bromo-1-octene.

Hydroboration (Inversion of Configuration): Conversely, hydroboration with a bulky borane (e.g., catecholborane) also proceeds via syn-addition to yield an (E)-1-alkenylboronic acid after hydrolysis[4]. However, the subsequent bromination step diverges mechanistically. When treated with Br₂ in the presence of sodium hydroxide, the base coordinates to the boron, and the intermediate undergoes an anti-elimination of the boron and bromide moieties. This anti-elimination effectively inverts the stereocenter, yielding (Z)-1-bromo-1-octene with up to 99% stereoselectivity[4][5].

Stereoselective Octyne 1-Octyne DIBAL DIBAL-H (cis-Addition) Octyne->DIBAL Borane Catecholborane (cis-Addition) Octyne->Borane Alane (E)-1-Alkenylalane DIBAL->Alane E_Product (E)-1-Bromo-1-octene (Retention) Alane->E_Product Br2 / NBS Boronic (E)-1-Alkenylboronic Acid Borane->Boronic Hydrolysis Z_Product (Z)-1-Bromo-1-octene (Inversion) Boronic->Z_Product Br2, NaOH

Figure 2: Divergent stereospecific pathways via hydroalumination and hydroboration.

Quantitative Comparison of Synthetic Strategies

The selection of a synthetic route depends entirely on the downstream requirements of the active pharmaceutical ingredient (API) or intermediate.

Synthetic StrategyReagentsRegioselectivityStereoselectivityTypical YieldKey Application
Radical Hydrobromination HBr, Peroxides (ROOR), Δ/hνAnti-MarkovnikovLow (E/Z mixture)~80%Bulk synthesis where isomer mixture is acceptable.
Hydroalumination 1. DIBAL-H 2. NBS or Br₂Anti-MarkovnikovHigh (E-isomer, >95%)75–80%Precursors for stereospecific Suzuki/Stille couplings.
Hydroboration 1. Catecholborane 2. Br₂, NaOHAnti-MarkovnikovHigh (Z-isomer, >95%)80–85%Natural product synthesis requiring cis-olefins.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. In-process controls and specific quenching techniques are integrated to prevent product degradation (such as the light-induced isomerization of alkenyl bromides).

ExpWorkflow Start 1-Octyne Starting Material Hydro Step 1: Hydrometalation (DIBAL-H or Borane) Start->Hydro Intermediate Alkenyl Metal Intermediate (Alane or Boronic Acid) Hydro->Intermediate Halogenation Step 2: Electrophilic Halogenation (Br2/NBS) Intermediate->Halogenation Quench Step 3: Quench & Extraction (Na2SO3, Pentane) Halogenation->Quench Purify Step 4: Distillation & Stabilization (BHT) Quench->Purify

Figure 3: Standardized experimental workflow for stereospecific hydrometalation-halogenation.

Protocol A: Synthesis of (E)-1-Bromo-1-octene via Hydroalumination

Objective: Isomerically pure (E)-isomer via retention of configuration.

  • Hydroalumination: Under an inert argon atmosphere, dissolve 1-octyne (1.0 equiv) in anhydrous hexane. Cool the reaction vessel to 0 °C.

  • DIBAL-H Addition: Dropwise add DIBAL-H (1.2 equiv, 1.0 M in hexane). Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete formation of the (E)-1-alkenylalane[6].

  • Halogenation: Cool the mixture to -78 °C. Slowly add a solution of N-bromosuccinimide (NBS) or Br₂ (1.2 equiv) in anhydrous THF. Stir for 1 hour.

  • Quench & Extraction: Carefully quench the reaction with 1 N sodium hydroxide, followed by 10% sodium sulfite to destroy excess bromine[6]. Extract the aqueous phase with pentane.

  • Stabilization & Purification: Wash the combined organic layers with saturated aqueous sodium chloride. Crucial Step: Treat the organic layer with a few crystals of Butylated hydroxytoluene (BHT) prior to concentration. BHT acts as a radical scavenger to inhibit the spontaneous isomerization of the alkenyl bromide. Dry over MgSO₄ and purify via vacuum distillation (bp ~67 °C at 5 mm Hg).

Protocol B: Synthesis of (Z)-1-Bromo-1-octene via Hydroboration

Objective: Isomerically pure (Z)-isomer via anti-elimination inversion.

  • Hydroboration: Under argon, add catecholborane (1.1 equiv) to a neat or THF-solvated flask of 1-octyne (1.0 equiv). Heat to 70 °C for 2 hours.

  • Hydrolysis: Cool the mixture and hydrolyze with water to yield the (E)-1-octenylboronic acid intermediate[4].

  • Inversion-Halogenation: Dissolve the intermediate in ether and cool to -10 °C. Add a pre-cooled solution of bromine (1.1 equiv) in dichloromethane, followed immediately by a rapid addition of 3 M NaOH (excess). The strong base facilitates the anti-elimination of the boronate and bromide[4][5].

  • Workup: Extract with diethyl ether, wash with sodium thiosulfate (to remove residual Br₂), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield (Z)-1-bromo-1-octene (typically ~85% yield, 99% stereoselectivity)[4].

Conclusion

The transformation of 1-octyne to 1-bromo-1-octene exemplifies the power of mechanistic chemistry in drug development. While free-radical hydrobromination offers a rapid route to anti-Markovnikov products, the stringent stereochemical demands of modern pharmaceutical synthesis are best met by hydrometalation techniques. By leveraging the syn-addition of aluminum and boron, followed by mechanistically divergent halogenation steps (retention vs. inversion), scientists can predictably engineer either the (E) or (Z) isomer with near-perfect fidelity.

References

  • Substituted alkenes synthesis mechanistic views II SciELO / Revista Boliviana de Química
  • Alkenylaluminium compounds Wikipedia
  • 10.8: Anti-Markovnikov additions to alkenes and alkynes Chemistry LibreTexts
  • Free-Radical Addition of HBr: Anti-Markovnikov Addition Chemistry Steps
  • Catalytic Anti-Markovnikov Hydrobromination of Alkynes ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of 1-Bromo-1-octene Grignard Reagent (1-Octenylmagnesium Bromide)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocol Introduction and Mechanistic Insights The synthesis of vinyl Grignard reagents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocol

Introduction and Mechanistic Insights

The synthesis of vinyl Grignard reagents, such as 1-octenylmagnesium bromide from 1-bromo-1-octene, is a foundational organometallic transformation used extensively in cross-coupling reactions and complex API (Active Pharmaceutical Ingredient) synthesis. However, vinyl halides are notoriously more sluggish than their alkyl counterparts. The increased s -character of the C(sp2)−Br bond strengthens the carbon-halogen linkage, raising the activation energy required for magnesium insertion.

As a Senior Application Scientist, it is critical to understand that successful preparation relies not just on following steps, but on manipulating the thermodynamic and kinetic environment of the reaction.

The Solvent Imperative: Why THF?

While diethyl ether is the classical solvent for Grignard formation, the preparation of 1-octenylmagnesium bromide strictly requires anhydrous tetrahydrofuran (THF)[1]. THF is a stronger Lewis base than diethyl ether. Its superior electron-donating ability provides robust solvation to the forming vinylmagnesium species, stabilizing the transition state and driving the thermodynamically demanding insertion into the C(sp2)−Br bond.

Stereochemical Drift via Radical Intermediates

A common pitfall in drug development is assuming that the geometry of the starting vinyl halide will be preserved. The direct insertion of magnesium into alkenyl halides is not stereoselective . The reaction proceeds via a Single Electron Transfer (SET) at the magnesium surface, generating a transient vinyl radical. This radical undergoes rapid inversion before recombining with the magnesium species. For example, reacting stereopure (Z)-1-bromo-1-octene with magnesium in THF produces an approximate 15:85 (E):(Z) mixture of 1-octenylmagnesium bromide[2].

Mechanism Substrate 1-Bromo-1-octene (Stereopure Z or E) SET Single Electron Transfer (SET) Substrate->SET Adsorption Mg Activated Mg Surface (Electron Donor) Mg->SET e- transfer Radical Vinyl Radical Intermediate (Rapid E/Z Isomerization) SET->Radical C-Br Cleavage Grignard 1-Octenylmagnesium Bromide (15:85 E:Z Mixture) Radical->Grignard Recombination with MgBr• Solvent THF Coordination (Thermodynamic Sink) Solvent->Grignard Solvation

Mechanistic pathway of 1-octenylmagnesium bromide formation highlighting stereochemical drift.

Reagent Specifications and Data Presentation

To ensure reproducibility, the stoichiometry is anchored to 1-bromo-1-octene as the limiting reagent. A 30% molar excess of magnesium is utilized to account for surface oxidation and to drive the reaction to completion.

Table 1: Quantitative Reagent Matrix (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in System
1-Bromo-1-octene 191.111.019.1 g (100 mmol)Electrophilic Substrate
Magnesium Turnings 24.311.33.16 g (130 mmol)Electron Donor / Metal
Anhydrous THF 72.11-100 mL (Total)Coordinating Solvent
Iodine ( I2​ ) 253.81Catalytic~10 mg (1 crystal)Surface Activator

Experimental Protocol

This workflow is designed as a self-validating system . Each phase contains observable milestones that confirm the chemical integrity of the process. Grignard reagents react violently with protic solvents; strictly anhydrous conditions are mandatory[3].

Phase 1: Apparatus Preparation and Dehydration
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and an argon/nitrogen inlet.

  • Flame-dry the entire apparatus under vacuum, then backfill with dry argon. Repeat this purge cycle three times to ensure complete removal of atmospheric moisture.

Phase 2: Magnesium Activation

Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the required SET mechanism.

  • Add 3.16 g of magnesium turnings and a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under argon until purple iodine vapor fills the chamber. The iodine chemically etches the MgO layer, exposing the highly reactive zero-valent magnesium lattice. Allow the flask to cool to room temperature.

Phase 3: Reaction Initiation (Critical Step)
  • In the dropping funnel, prepare a solution of 19.1 g of 1-bromo-1-octene in 60 mL of anhydrous THF.

  • Add 40 mL of anhydrous THF directly to the magnesium turnings in the flask.

  • Introduce a small aliquot (~3-5 mL) of the 1-bromo-1-octene solution into the flask. Turn off stirring momentarily.

  • Self-Validation Check: Observe the mixture. Initiation is confirmed when the purple/brown tint of iodine completely fades to a cloudy grey, accompanied by a localized temperature spike and gentle bubbling at the magnesium surface. Do not proceed to Phase 4 until initiation is visually confirmed.

Phase 4: Controlled Addition and Maturation
  • Once initiated, resume vigorous stirring.

  • Add the remaining 1-bromo-1-octene solution dropwise over 45–60 minutes.

  • Causality for Rate Control: The addition rate must be perfectly balanced to maintain a gentle reflux. If added too quickly, the high localized concentration of the alkyl halide will trigger Wurtz-type coupling (dimerization to form 5,10-tetradecadiene), destroying the yield.

  • After the addition is complete, attach a heating mantle and gently reflux the greyish-black solution for an additional 1.5 hours to ensure complete maturation of the Grignard reagent.

  • Cool to room temperature. The reagent is now ready for downstream use or titration.

Workflow Step1 1. Apparatus Prep Flame-dry & Argon Purge Step2 2. Mg Activation Add I2, Heat until vapor Step1->Step2 Step3 3. Initiation Add 5% Halide in THF Step2->Step3 Step4 4. Controlled Addition Maintain Gentle Reflux Step3->Step4 Step5 5. Maturation Stir 1.5h at Reflux Step4->Step5 Step6 6. QC & Titration Validate Active Molarity Step5->Step6

Step-by-step experimental workflow for the preparation and validation of the Grignard reagent.

Quality Control & Troubleshooting

To ensure trustworthiness in drug development pipelines, the exact concentration of the active organomagnesium species must be known. Theoretical yield calculations are insufficient due to potential moisture quenching or Wurtz coupling.

  • Titration Protocol: Withdraw a 1.00 mL aliquot of the cooled Grignard solution using a dry syringe. Quench it into a standardized solution of iodine in rigorous anhydrous LiCl/THF, or use the salicylaldehyde phenylhydrazone indicator method. The transition from orange to clear indicates the exact molarity of the active C−Mg bond.

  • Troubleshooting Stalled Initiation: If the reaction fails to initiate in Phase 3, do not add more 1-bromo-1-octene. Instead, add 0.1 mL of 1,2-dibromoethane. The entrainment reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, which violently scrubs the magnesium surface clean, forcing initiation.

References

  • Method of preparing organomagnesium compounds (Patent EP1582523A1, citing T. N. Majid and P. Knochel, Tetrahedron. Lett., 1990, 31, 4413 regarding the radical mechanism and stereochemical drift of alkenyl halides).
  • Vinylmagnesium Bromide Preparation (Organic Syntheses Procedure detailing the necessity of THF over diethyl ether for vinyl Grignards). Source: Organic Syntheses, Inc. URL:[Link]

Sources

Application

Application Note: Advanced Polymerization and Integration Techniques for 1-Bromo-1-octene

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Grounding A critical prerequisite for developing functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Grounding

A critical prerequisite for developing functionalized polymer architectures using brominated octenes is distinguishing the vinylic halide (1-bromo-1-octene ) from its terminal alpha-olefin isomer (8-bromo-1-octene ). While 8-bromo-1-octene is a standard, highly reactive monomer used in Ziegler-Natta and metallocene-catalyzed insertion polymerizations , 1-bromo-1-octene presents severe mechanistic hurdles for traditional homopolymerization.

The vinylic bromine atom strongly deactivates the double bond, and the 1,2-disubstituted steric profile prevents efficient chain propagation. Furthermore, early transition metal catalysts (Ti, Zr) are rapidly poisoned by 1-haloolefins due to competitive oxidative addition and dehydrohalogenation side reactions . Therefore, integrating 1-bromo-1-octene into polymer systems requires specialized techniques: Free-Radical Copolymerization (FRC) and Palladium-Catalyzed Polycondensation End-Capping .

Table 1: Comparative Monomer Reactivity Profile
Property1-Bromo-1-octene8-Bromo-1-octene
Structure Br−CH=CH−(CH2​)5​CH3​ CH2​=CH−(CH2​)6​−Br
Halogen Position Vinylic (sp² carbon)Primary Alkyl (sp³ carbon)
Steric Profile 1,2-disubstituted olefinTerminal alpha-olefin
Polymerization Mode Radical Copolymerization, End-CappingZiegler-Natta, Metallocene Insertion
Catalyst Poisoning Risk High (Oxidative addition to early metals)Low (Halogen is isolated from alkene)

Reaction Pathways & Strategic Integration

Because 1-bromo-1-octene is an excellent substrate for transition-metal cross-coupling , it shines as a functional chain-terminator in step-growth conjugated polymers. Alternatively, it can be forced into a polymer backbone via cross-propagation with highly reactive radicals.

G M1 1-Bromo-1-octene (Vinyl Halide) R1 Free-Radical Copolymerization M1->R1 + Acrylates R2 Pd-Catalyzed Polycondensation M1->R2 + Diboronic Acids R3 Ziegler-Natta / Metallocene M1->R3 + Ethylene Out1 Halogenated Random Copolymers R1->Out1 Out2 End-Capped Conjugated Polymers R2->Out2 Out3 Catalyst Poisoning (No Polymer) R3->Out3 Steric Hindrance & Oxidative Addition

Reaction pathways for 1-bromo-1-octene, highlighting successful and failed polymerization routes.

Protocol A: Free-Radical Copolymerization (FRC) with Methyl Acrylate

Objective: Incorporate 1-bromo-1-octene into an acrylate backbone to yield a halogenated random copolymer. Causality & Design: 1-Bromo-1-octene cannot homopolymerize due to the steric bulk of the 1,2-disubstituted olefin and the resonance stabilization of the vinylic radical. However, when paired with an electron-poor, sterically accessible monomer like methyl acrylate, favorable cross-propagation kinetics drive the formation of a random copolymer.

Step-by-Step Methodology:
  • Inhibitor Removal: Pass methyl acrylate through a basic alumina column to remove the MEHQ inhibitor. Distill 1-bromo-1-octene under reduced pressure.

    • Causality: Commercial inhibitors will quench the initiating radicals, leading to induction periods or complete reaction failure.

  • Reaction Setup: In a 25 mL Schlenk tube, combine 1-bromo-1-octene (2.0 mmol), methyl acrylate (8.0 mmol), and AIBN (0.1 mmol, 1 mol%) in 5 mL of anhydrous toluene.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent diradical that rapidly terminates growing polymer chains.

  • Polymerization: Backfill with argon and immerse the flask in a pre-heated 70 °C oil bath for 12 hours.

    • Causality: 70 °C is the optimal temperature for the thermal decomposition of AIBN (10-hour half-life at 65 °C), ensuring a steady flux of initiating radicals.

  • Precipitation: Dilute the viscous mixture with 5 mL of THF and precipitate dropwise into 100 mL of cold hexanes. Collect the polymer and dry in a vacuum oven at 40 °C.

  • Self-Validation System: Determine the comonomer incorporation ratio via 1 H NMR by comparing the integration of the methoxy protons of methyl acrylate (3.6 ppm) against the aliphatic tail protons of the octenyl group (0.8-1.3 ppm).

Protocol B: Suzuki Polycondensation End-Capping

Objective: Synthesize a molecular-weight-controlled, hexenyl-terminated polyfluorene derivative. Causality & Design: In step-growth polymerization, strict stoichiometric balance dictates molecular weight. By intentionally adding 1-bromo-1-octene at the final stage, the active palladium catalyst couples the vinyl halide to the remaining boronic ester chain ends . This quenches the polymerization, prevents unpredictable long-term macrocyclization, and installs a lipophilic tail that enhances polymer solubility.

Workflow Step1 1. Monomer & Catalyst Preparation (Strictly Anaerobic Conditions) Step2 2. Step-Growth Polycondensation (Pd-Catalyzed, 90°C, 24 h) Step1->Step2 Step3 3. End-Capping with 1-Bromo-1-octene (Quenches Boronic Ester Termini) Step2->Step3 Step4 4. Biphasic Extraction & Washing (Removes Pd Residues & Salts) Step3->Step4 Step5 5. Polymer Precipitation (Cold Methanol, Yields Solid) Step4->Step5

Step-by-step workflow for Suzuki polycondensation end-capping using 1-bromo-1-octene.

Step-by-Step Methodology:
  • Monomer Preparation: In a nitrogen-filled glovebox, weigh equimolar amounts (1.00 mmol) of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester and 2,7-dibromo-9,9-dioctylfluorene into a Schlenk flask.

    • Causality: Exact 1:1 stoichiometry is critical for achieving high molecular weight before end-capping.

  • Catalyst & Solvent Addition: Add 2 mol% Pd(PPh 3​ ) 4​ . Inject 10 mL of degassed toluene and 5 mL of degassed 2M aqueous K 2​ CO 3​ .

    • Causality: Pd(PPh 3​ ) 4​ is highly oxygen-sensitive; degassing prevents the formation of inactive Pd(II) black. The biphasic system is required to dissolve both the organic monomers and the inorganic base necessary for the transmetalation step.

  • Polycondensation: Heat the vigorously stirred biphasic mixture to 90 °C for 24 hours.

  • End-Capping Injection: Inject an excess (0.10 mmol, 10 mol%) of 1-bromo-1-octene. Continue heating at 90 °C for 4 hours.

    • Causality: 1-bromo-1-octene acts as a monofunctional "B" monomer, reacting exclusively with the "A" (boronic ester) termini via oxidative addition and subsequent reductive elimination .

  • Purification: Cool to room temperature. Separate the organic phase, wash with deionized water, and precipitate dropwise into 100 mL of cold methanol. Filter and dry under vacuum.

  • Self-Validation System: Run Gel Permeation Chromatography (GPC) to confirm a unimodal peak (target Mn​ ~30,000 g/mol , PDI < 2.5). Perform 1 H NMR in CDCl 3​ ; the presence of a multiplet at ~5.8 ppm confirms the successful covalent attachment of the terminal hexenyl double bond.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Stereoselectivity of 1-Bromo-1-octene

Welcome to the Technical Support Center for the synthesis of 1-bromo-1-octene. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle to achieve hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-bromo-1-octene. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle to achieve high anti-Markovnikov regioselectivity and strict stereocontrol when functionalizing 1-octyne.

Classical radical hydrobromination often yields unpredictable isomeric mixtures[1]. To solve this, this guide provides field-proven, self-validating protocols utilizing hydroalumination and hydroboration pathways to guarantee stereospecificity and maximize your yield.

Mechanistic Workflows

G Start 1-Octyne (Terminal Alkyne) Hydroalum DIBAL-H (Hydroalumination) Start->Hydroalum Hexane, 50°C Hydrobor Catecholborane (Hydroboration) Start->Hydrobor Heat Radical HBr / Peroxides (Radical Addition) Start->Radical hv or ROOR Alane (E)-1-Octenylalane Hydroalum->Alane syn-addition Boronate (E)-1-Octenylboronate Hydrobor->Boronate syn-addition RadicalInt Bromine Radical Radical->RadicalInt NBS NBS (Electrophilic Quench) Alane->NBS -30°C Br2Base Br2 / NaOMe (Anti-Elimination) Boronate->Br2Base Base-mediated Mix_Prod E/Z Mixture (Low Selectivity) RadicalInt->Mix_Prod Isomerization E_Prod (E)-1-Bromo-1-octene (>95% E-isomer) NBS->E_Prod Retention Z_Prod (Z)-1-Bromo-1-octene (>99% Z-isomer) Br2Base->Z_Prod Inversion

Mechanistic pathways for synthesizing 1-bromo-1-octene from 1-octyne.

Validated Experimental Protocols

Protocol A: Stereospecific Synthesis of (E)-1-Bromo-1-octene via Hydroalumination

This protocol leverages the syn-addition of diisobutylaluminium hydride (DIBAL-H) followed by an electrophilic quench with N-bromosuccinimide (NBS). The substitution occurs with strict retention of configuration, yielding the (E)-isomer (2[2]).

Step-by-Step Methodology:

  • Hydroalumination: In a flame-dried flask under argon, add 1-octyne (25.0 mmol) to 25.0 mL of a 1.07 M solution of DIBAL-H in n-hexane. Maintain the internal temperature at 25–30 °C using a water bath[2].

  • Maturation: Stir the solution at room temperature for 30 minutes, then heat at 50 °C for 4 hours to drive complete conversion to the (E)-1-octenylalane intermediate[2].

  • Electrophilic Quench: Cool the reaction mixture to –30 °C and dilute with 15 mL of dry diethyl ether. Slowly add NBS (30.1 mmol) in small portions. Critical: Strictly keep the internal temperature below –15 °C[2].

  • Workup & Stabilization: Extract the mixture with pentane. Wash the combined organic layers successively with 1 N NaOH, 10% Na₂SO₃, and brine. Immediately treat the extract with a few crystals of butylated hydroxytoluene (BHT) before drying over MgSO₄[2].

  • Isolation: Distill under reduced pressure (bp 67 °C at 5 mm Hg) to afford (E)-1-bromo-1-octene (approx. 78% yield)[2].

Expert Insight (Causality): The addition of BHT acts as a self-validating stabilization system. Alkenyl bromides are highly susceptible to radical-mediated isomerization. BHT scavenges trace radicals, locking the kinetic (E)-geometry and preventing degradation into an (E/Z) mixture during storage[2].

Protocol B: Stereospecific Synthesis of (Z)-1-Bromo-1-octene via Hydroboration

To obtain the (Z)-isomer, we utilize an (E)-alkenylboronic acid intermediate followed by base-mediated halogenation. This proceeds via anti-elimination, resulting in an overall inversion of configuration (3[3]).

Step-by-Step Methodology:

  • Hydroboration: React 1-octyne with catecholborane under inert conditions, followed by aqueous hydrolysis to yield (E)-1-octenylboronic acid[3].

  • Halogenation with Inversion: Dissolve the boronic acid in a compatible organic solvent and cool to 0 °C. Add bromine (Br₂) followed by a strong base such as sodium methoxide (NaOMe)[3].

  • Workup: Quench the reaction with sodium thiosulfate to neutralize excess bromine, extract with ether, and purify via silica gel chromatography.

Expert Insight (Causality): The stereoselectivity is dictated by the anti-elimination of the boron and bromine moieties. The base coordinates to the empty p-orbital of the boron atom, facilitating a concerted cleavage that strictly yields (Z)-1-bromo-1-octene (up to 85% yield, 99% stereoselectivity)[3].

Quantitative Performance Data

Table 1: Comparison of synthetic pathways for 1-bromo-1-octene and related terminal alkynes.

Synthetic PathwayKey ReagentsRegioselectivityStereoselectivityTypical Yield
Hydroalumination DIBAL-H, then NBS>99% Anti-Markovnikov>95% (E)~78%
Hydroboration Catecholborane, then Br₂/Base>99% Anti-Markovnikov99% (Z)~85%
Microwave Debromination anti-2,3-dibromoalkanoic acid, Et₃NN/A (Decarboxylation)High (Z)High
Pd-Catalyzed Hydrogenolysis 1,1-dibromoalkene, Bu₃SnHN/A (Reduction)Excellent (Z)Good
Radical Hydrobromination HBr, Peroxides (ROOR)Anti-MarkovnikovMixed (E/Z)Variable

Troubleshooting & FAQs

Q: I am observing a high percentage of 2-bromo-1-octene (the Markovnikov product). How do I force anti-Markovnikov selectivity? A: Direct hydrobromination with HBr is notoriously sensitive to reaction conditions. Without sufficient radical initiators (fresh peroxides or UV light), the reaction defaults to the ionic Markovnikov pathway, yielding 2-bromo-1-octene[4]. To guarantee >99% anti-Markovnikov addition, abandon direct HBr and utilize steric-directing organometallics like DIBAL-H[2] or zirconium-based catalysts (hydrozirconation), which exclusively target the terminal carbon due to steric bulk (5[5]).

Q: My purified (E)-1-bromo-1-octene isomerizes to a mixture over time in storage. How can I prevent this? A: Alkenyl bromides undergo spontaneous radical-induced isomerization triggered by ambient light or trace oxygen. As detailed in Protocol A, you must introduce a radical inhibitor like BHT immediately during the extraction phase, not just after purification[2]. Store the final product in an amber ampoule at -20 °C.

Q: I am getting low yields and complex mixtures during the NBS quench of the alkenylalane. What is going wrong? A: The reaction between the nucleophilic aluminate and NBS is highly exothermic. If the internal temperature exceeds -15 °C, the intermediate decomposes, leading to side reactions such as allylic bromination or alkyne regeneration[2]. Ensure robust cryogenic cooling (-30 °C) and perform a slow, portion-wise addition of NBS[2].

Q: Are there alternative methods to synthesize the (Z)-isomer without using boronic acids? A: Yes. An alternative, highly efficient method involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids in dimethylformamide (DMF) using triethylamine (Et₃N) as a base. This method yields (Z)-1-bromo-1-alkenes stereoselectively in under a minute (6[6]). Another approach is the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH), which also provides excellent (Z)-stereoselectivity (7[7]).

References

  • Alkenylaluminium compounds, Wikipedia,
  • 3 Substituted alkenes synthesis mechanistic views II, Scielo,
  • 1-Octyne, 98-99%|High-Purity Reagent, Benchchem,
  • 2-Bromo-1-octene | 13249-60-0, Benchchem,
  • Zirconocene, Benchchem,
  • Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction, Organic Chemistry Portal,
  • Preparation of (1Z)-1-Bromo-1-alkene and Stereospecific Synthesis of Carbon Chain Conjugated Disubstituted (Z)

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1-Bromo-1-octene

Welcome to the technical support guide for the purification of 1-bromo-1-octene. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-bromo-1-octene. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this vinyl bromide. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Product Decomposition and Low Recovery

Q: I'm observing significant loss of my 1-bromo-1-octene during column chromatography on silica gel. What is causing this decomposition, and how can I prevent it?

A: This is a critical and common issue. The primary cause is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as an acid catalyst, promoting the decomposition of the sensitive vinyl bromide functionality through two main pathways: dehydrohalogenation and isomerization.

  • Dehydrohalogenation: This is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbons, leading to the formation of an alkyne (1-octyne) or a diene, which are common impurities.[1] This process is a type of β-elimination reaction.[1]

  • Isomerization: The acidic environment can also facilitate the isomerization of the double bond, potentially leading to a mixture of E/Z isomers or other structural isomers that are difficult to separate from the desired product.

Prevention Strategies:

  • Use Deactivated (Neutral) Silica Gel: This is the most effective strategy. Deactivating the silica gel neutralizes the acidic silanol groups, making the stationary phase much more inert towards your acid-sensitive compound.[2][3] You can either purchase neutral silica gel or prepare it in the lab.

  • Add a Basic Modifier to the Eluent: If neutral silica is unavailable, adding a small amount of a volatile base, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v) can effectively neutralize the silica gel's acidity in-situ.[2][4]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral or basic alumina.[4]

Protocol 1: Preparation of Deactivated (Neutral) Silica Gel

This protocol provides two common methods for neutralizing silica gel for use with acid-sensitive compounds.

Method A: Triethylamine (TEA) Slurry Method [3]

  • Slurry Formation: In a fume hood, weigh your required amount of silica gel (e.g., 150 g) into a round-bottom flask. Add a non-polar solvent like petroleum ether or hexanes to create a stirrable slurry.

  • Basification: Add triethylamine (e.g., 2-3 mL for 150 g of silica) to the slurry.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This ensures an even coating of the triethylamine on the silica surface.

  • Drying: Dry the resulting free-flowing powder under high vacuum overnight to remove any residual solvent. The deactivated silica is now ready for column packing.

Method B: Water Deactivation Method [5]

  • Activation (Optional): For consistent results, first activate the silica gel by heating it at 120-250°C for at least 16 hours to remove adsorbed water.

  • Water Addition: To the activated silica gel (e.g., 88 g), add the desired amount of deionized water (e.g., 12 g for 12% w/w deactivation) dropwise while agitating vigorously.

  • Equilibration: Ensure the powder is free-flowing with no lumps. Seal the container and allow it to equilibrate for at least 12 hours, with occasional agitation, before use.[5]

Issue 2: Poor Separation of E/Z Isomers

Q: My product is a mixture of E and Z isomers of 1-bromo-1-octene, and I'm struggling to separate them using standard silica gel chromatography. What techniques can improve this separation?

A: Separating geometric isomers (E/Z) can be challenging due to their similar polarities. However, subtle differences in their dipole moments and shapes can be exploited.[6]

Strategies for Isomer Separation:

  • Optimize the Mobile Phase:

    • Use a Very Non-Polar System: Start with 100% hexanes or petroleum ether and gradually introduce a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane. The goal is to find a solvent system where the two isomers have a small but significant difference in their Rf values on a TLC plate.

    • Utilize Different Solvents: Sometimes, changing the nature of the eluent can enhance selectivity. For example, substituting diethyl ether with toluene or dichloromethane might alter the interactions with the stationary phase enough to improve separation.[7]

  • Silver Nitrate Impregnated Silica Gel (AgNO₃-Silica): This is a powerful technique for separating alkenes. The silver ions interact with the π-electrons of the double bond.[8][9] This interaction is often stereospecific, with one isomer binding more strongly than the other, leading to different retention times. Generally, the cis (Z) isomer will interact more strongly with the silver ions and thus be retained longer on the column than the trans (E) isomer.[8]

Issue 3: Effective Monitoring of the Purification

Q: 1-Bromo-1-octene is not visible under UV light on my TLC plate. How can I effectively visualize it to monitor my column fractions?

A: While many organic compounds are UV-active, simple alkyl halides often are not.[10][11] Therefore, alternative visualization methods are necessary.

Stain Procedure Appearance of Spot Notes
Potassium Permanganate (KMnO₄) Dip the plate in the stain and gently heat.[12]Yellow/brown spots on a purple background.Excellent for compounds with double bonds (alkenes). The permanganate oxidizes the C=C bond.
Iodine Chamber Place the dried TLC plate in a sealed chamber with a few crystals of solid iodine.[10][13]Brown spots on a lighter brown background.This is a general, non-destructive stain for many organic compounds. The spots will fade over time.[10]
Phosphomolybdic Acid (PMA) Dip the plate in the stain and heat strongly with a heat gun.[10]Dark blue/green spots on a yellow/green background.Considered a universal stain for a wide variety of organic compounds.[10]

Workflow for Column Monitoring:

G cluster_0 Fraction Collection & Analysis A Collect Fractions B Spot Fractions on TLC Plate C Develop TLC Plate D Visualize with Stain (e.g., KMnO4) E Identify Pure Fractions F Combine Pure Fractions G Solvent Removal

Issue 4: General Protocol and Best Practices

Q: Can you provide a reliable, step-by-step protocol for the column chromatography of a crude 1-bromo-1-octene mixture?

A: Certainly. This protocol incorporates the best practices discussed above to ensure a successful purification.

Protocol 2: General Purification of 1-Bromo-1-octene

I. Preparation:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., diethyl ether or dichloromethane). Aim for an Rf value of approximately 0.2-0.4 for the 1-bromo-1-octene.[7]

  • Stationary Phase Selection: Based on stability tests, choose either standard silica gel (if stable) or deactivated neutral silica gel (recommended).

  • Column Packing (Slurry Method):

    • Clamp the column vertically and add a small cotton or glass wool plug.[14]

    • Fill the column about halfway with your initial, least polar eluent.

    • In a separate beaker, create a slurry of your chosen silica gel in the same eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.[14]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[15]

II. Sample Loading:

  • Dissolution: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[15] This technique often provides better resolution than loading the sample as a concentrated liquid.

III. Elution and Collection:

  • Elution: Carefully add your mobile phase to the column. If you are using flash chromatography, apply gentle pressure to achieve a steady flow rate.[16]

  • Fraction Collection: Begin collecting fractions in test tubes. The size of the fractions will depend on the scale of your purification.

  • Monitoring: Regularly check the collected fractions by TLC to determine which ones contain your purified product.

IV. Product Isolation:

  • Combine Fractions: Once you have identified the pure fractions, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum to remove any trace amounts of solvent.

Troubleshooting Decision Tree

G Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low Yield / Decomposition? Problem->LowYield Yes PoorSep Poor Separation? Problem->PoorSep No, separation issue UseNeutralSilica Use Neutral Silica or Add TEA to Eluent[3][4][5] LowYield->UseNeutralSilica Yes OptimizeEluent Optimize Eluent System (TLC analysis)[8] PoorSep->OptimizeEluent Yes Success Successful Purification UseNeutralSilica->Success PoorSep2 PoorSep2 OptimizeEluent->PoorSep2 Still poor separation? UseAgNO3 Consider AgNO3-Silica for E/Z Isomers[9][10] UseAgNO3->Success PoorSep2->UseAgNO3 Yes (E/Z isomers) PoorSep2->Success No

References

  • ResearchGate. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography? Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters, 14(16), 4222–4225. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. (2014). How can we separate E and Z isomer on C18 column (non-stereospecific)? Available at: [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • UCLA Chemistry. (n.d.). TLC handout.pdf. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. Available at: [Link]

  • University of Rochester. (n.d.). Purification. Available at: [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Y = OH dehydrohalogenation of alkyl halides: X = H; Y = Br, etc. Available at: [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Available at: [Link]

  • Google Patents. (2008). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Organic Chemistry Boulder. (n.d.). TLC Visualization Methods. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (2016). How to separate E and Z isomers? Available at: [Link]

  • Reddit. (2022). troubleshooting column chromatography. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity in Cross-Coupling: A Comparative Guide to 1-Bromo-1-octene and 1-Iodo-1-octene

For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is a critical decision that dictates reaction effi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the most powerful tools for C-C bond formation are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two common vinyl halide substrates, 1-bromo-1-octene and 1-iodo-1-octene, offering field-proven insights and experimental data to inform your selection process.

The fundamental difference in reactivity between these two compounds is rooted in the intrinsic properties of the carbon-halogen bond. This distinction directly influences the kinetics and thermodynamics of the catalytic cycle, particularly the often rate-determining oxidative addition step.

The Decisive Role of the Carbon-Halogen Bond

In palladium-catalyzed cross-coupling reactions, the general reactivity trend for vinyl halides is unequivocally established: Vinyl-I > Vinyl-Br > Vinyl-Cl.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker (approx. 57.6 kcal/mol) than the carbon-bromine (C-Br) bond (approx. 72.1 kcal/mol).[3]

This weaker C-I bond facilitates the crucial initial step in most cross-coupling catalytic cycles: the oxidative addition of the vinyl halide to the low-valent palladium(0) catalyst.[1][4] A lower energy barrier for this step translates to faster reaction rates, often allowing the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Suzuki_Coupling_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R¹-X (Vinyl Halide) PdII_complex trans-(R¹)Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_intermediate trans-(R¹)Pd(II)(R²)L₂ Transmetalation->PdII_intermediate Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1 R¹ = 1-Octenyl X X = Br or I

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Performance Comparison

The practical implications of the differing C-X bond strengths are significant. 1-Iodo-1-octene generally serves as a more reactive coupling partner, while 1-bromo-1-octene offers advantages in terms of stability and cost.

Feature1-Iodo-1-octene1-Bromo-1-octeneRationale
Relative Reactivity Very HighHighWeaker C-I bond leads to faster oxidative addition.[1][4]
Typical Temperature 25 - 80 °C50 - 100 °CLower activation energy barrier for C-I bond cleavage.[1]
Typical Reaction Time 1 - 12 h2 - 24 hFaster kinetics due to higher reactivity.[1]
Typical Yield 85 - 98%75 - 95%Often more complete conversion under milder conditions.[1]
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃Bromide may require more electron-rich, bulky ligands to facilitate oxidative addition.[5][6]
Substrate Stability ModerateHighC-I bond can be sensitive to light and decomposition.
Cost & Availability HigherLowerBrominated compounds are generally more economical and widely available.
Causality Behind Experimental Choices
  • For 1-Iodo-1-octene: The high reactivity allows for the use of standard, less expensive palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction often proceeds efficiently at or slightly above room temperature, which is advantageous for substrates containing sensitive functional groups that might degrade at elevated temperatures.

  • For 1-Bromo-1-octene: To overcome the stronger C-Br bond and achieve reasonable reaction rates, higher temperatures are typically required.[7] Furthermore, the choice of ligand becomes more critical. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often employed.[5][8] These ligands stabilize the palladium center and promote the oxidative addition of the less reactive vinyl bromide, a choice grounded in enhancing the kinetics of the rate-limiting step.

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for a Suzuki-Miyaura coupling reaction. They are designed to highlight the differing conditions required for each substrate. Note that optimization for specific coupling partners is always recommended.

Experimental_Workflow Start Start: Oven-dried Schlenk Flask Reagents Add Vinyl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv) Start->Reagents Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Catalyst Add Pd Catalyst & Ligand under Inert Atmosphere Inert->Catalyst Solvent Add Degassed Solvent via Syringe Catalyst->Solvent Heat Heat to Target Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or GC/MS Heat->Monitor Workup Cool, Dilute, Wash with Water & Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer, Filter, Concentrate Workup->Dry Purify Purify by Flash Column Chromatography Dry->Purify End End: Characterize Pure Product Purify->End

Figure 2: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of (1E)-1-Iodo-1-octene

This procedure leverages the high reactivity of the vinyl iodide, allowing for mild conditions.

  • Materials:

    • (1E)-1-Iodo-1-octene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Toluene/Water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (1E)-1-iodo-1-octene, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of (1E)-1-Bromo-1-octene

This procedure employs a more active catalyst system and slightly higher temperature to accommodate the less reactive vinyl bromide.[1][5]

  • Materials:

    • (1E)-1-Bromo-1-octene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (2.4 mol% as a 1M solution in toluene) or another suitable bulky ligand like XPhos.

    • 1,4-Dioxane, anhydrous and degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add (1E)-1-bromo-1-octene, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with argon three times.

    • Under a positive flow of argon, add the Pd₂(dba)₃ catalyst.

    • Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the P(t-Bu)₃ solution.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may require 4-24 hours for completion.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Decision-Making Workflow

The selection between 1-iodo-1-octene and 1-bromo-1-octene is a balance of reactivity, stability, cost, and the specific demands of the synthetic target.

Decision_Workflow Start Select Vinyl Halide for Cross-Coupling Q1 Are mild conditions (low temp, < 80°C) critical for substrate stability? Start->Q1 Q2 Is reaction speed a high priority? Q1->Q2 No UseIodide Choose 1-Iodo-1-octene Q1->UseIodide Yes Q3 Is cost/stability for large-scale synthesis the primary concern? Q2->Q3 No Q2->UseIodide Yes Q3->UseIodide No (Reactivity is key) UseBromide Choose 1-Bromo-1-octene Q3->UseBromide Yes

Figure 3: Decision workflow for selecting between vinyl iodide and vinyl bromide.

Conclusion

In the reactivity comparison between 1-iodo-1-octene and 1-bromo-1-octene for cross-coupling reactions, there is no single "better" substrate, only the most appropriate one for a given synthetic challenge.

  • 1-Iodo-1-octene is the substrate of choice when high reactivity is paramount. Its weaker C-I bond ensures faster reactions under milder conditions, making it ideal for complex syntheses with thermally sensitive functional groups or when rapid library generation is required.

  • 1-Bromo-1-octene represents a more robust and economical option. Its greater stability and lower cost make it highly suitable for process development and large-scale manufacturing, provided the reaction can tolerate the typically higher temperatures and more specialized catalyst systems required to achieve efficient coupling.

Ultimately, a thorough understanding of the mechanistic principles, particularly the role of the carbon-halogen bond in the rate-determining oxidative addition step, empowers the researcher to make an informed and strategic choice, optimizing the path to their target molecule.

References

  • A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions. (2025). Benchchem.
  • A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. (2025). Benchchem.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. [Link]

  • Vinyl iodide functional group. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. (2025). Benchchem.
  • Whitby, R. J. (2010). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

Sources

Comparative

1-Bromo-1-octene vs. 1-Bromooctane in Nucleophilic Substitution: A Comparative Guide

As a Senior Application Scientist, I frequently consult with research teams attempting to optimize substitution reactions for complex synthetic pathways. A common point of failure in early-stage drug development and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams attempting to optimize substitution reactions for complex synthetic pathways. A common point of failure in early-stage drug development and materials synthesis is the mischaracterization of halide reactivity based solely on the leaving group. While both 1-bromooctane and 1-bromo-1-octene share an eight-carbon backbone and a bromide leaving group, their behavior under nucleophilic substitution conditions is fundamentally divergent.

This guide objectively compares the reactivity profiles of these two substrates, detailing the mechanistic causality behind their behavior and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the stark contrast in performance between these two substrates, we must examine the electronic and steric environments of their reactive centers[2].

1-Bromooctane: The Ideal SN​2 Substrate

1-Bromooctane is a primary alkyl halide. The carbon atom bonded to the bromine is sp3 hybridized. This configuration presents minimal steric hindrance, leaving the σ∗ antibonding orbital highly accessible to incoming nucleophiles. When subjected to a strong nucleophile, 1-bromooctane readily undergoes a classic Substitution Nucleophilic Bimolecular ( SN​2 ) reaction. The transition state is energetically favorable, resulting in a rapid, concerted backside attack and inversion of stereochemistry [1].

1-Bromo-1-octene: The Refractory Vinylic Halide

1-Bromo-1-octene is a vinylic halide, meaning the bromine is directly attached to an sp2 hybridized carbon participating in a carbon-carbon double bond. This structural nuance completely shuts down classical SN​1 and SN​2 pathways:

  • Bond Strength & Resonance: The sp2 carbon has higher s-character than an sp3 carbon, pulling the bonding electrons closer to the nucleus and creating a shorter, stronger C–Br bond. Furthermore, the lone pairs on the bromine atom delocalize into the adjacent π -system, giving the C–Br bond partial double-bond character [2].

  • Steric & Electronic Blockade: The π -electron cloud of the double bond acts as an electrostatic shield, repelling electron-rich nucleophiles and physically blocking the trajectory required for a backside SN​2 attack.

  • SN​1 Instability: Vinylic cations are thermodynamically highly unstable. Consequently, the leaving group cannot spontaneously depart to initiate an SN​1 mechanism.

To achieve substitution on 1-bromo-1-octene, one must abandon classical nucleophiles and employ transition metal catalysis (e.g., Copper or Palladium) to bypass the SN​2 barrier via oxidative addition [3].

MechanisticDivergence Substrates Halide Substrates Octane 1-Bromooctane (sp³ Carbon) Substrates->Octane Octene 1-Bromo-1-octene (sp² Carbon) Substrates->Octene Octane_Mech Accessible σ* Orbital Low Steric Hindrance Octane->Octane_Mech Octene_Mech Strong C-Br Bond π-Cloud Repulsion Octene->Octene_Mech SN2 Rapid SN2 Substitution (e.g., Finkelstein) Octane_Mech->SN2 No_SN2 Unreactive to SN1/SN2 (Requires TM Catalysis) Octene_Mech->No_SN2

Caption: Mechanistic divergence of 1-bromooctane and 1-bromo-1-octene under nucleophilic conditions.

Quantitative Data Presentation

The following table summarizes the comparative parameters and expected experimental outcomes when both substrates are subjected to standard Finkelstein reaction conditions (Sodium Iodide in Acetone).

Parameter1-Bromooctane1-Bromo-1-octene
Substrate Class Primary Alkyl HalideVinylic Halide
Carbon Hybridization sp3 sp2
C-Br Bond Character Pure Single Bond ( σ )Partial Double Bond ( σ+π resonance)
SN​2 Reactivity Extremely HighUnreactive
SN​1 Reactivity Low (Primary carbocation)Unreactive (Vinylic cation)
Finkelstein Yield (1hr) > 95% (1-Iodooctane)0% (Recovered Starting Material)
Required Activation None (Spontaneous upon heating)Transition Metal Catalysis (e.g., Cu, Pd)

Experimental Protocols & Methodologies

To validate these mechanistic claims, we utilize the Finkelstein reaction as a self-validating system. The insolubility of sodium bromide (NaBr) in acetone drives the equilibrium forward via Le Chatelier's principle, providing a visual cue (precipitation) that confirms reactivity [1].

Protocol A: SN​2 Substitution of 1-Bromooctane (Benchmark)

This protocol is designed to quantitatively convert 1-bromooctane to 1-iodooctane.

Materials:

  • 1-Bromooctane (1.93 g, 10 mmol, 1.0 eq)

  • Sodium Iodide (2.25 g, 15 mmol, 1.5 eq)

  • Anhydrous Acetone (50 mL)

Step-by-Step Workflow:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g of Sodium Iodide and 50 mL of anhydrous acetone. Stir until the NaI is completely dissolved.

  • Addition: Inject 1.93 g (1.64 mL) of 1-bromooctane into the flask. Attach a reflux condenser.

  • Execution (Self-Validation): Heat the mixture to a gentle reflux (50–60 °C). Within minutes, a dense white precipitate of Sodium Bromide (NaBr) will form. Causality note: This precipitation is the self-validating visual indicator that the SN​2 displacement is actively occurring.

  • Monitoring: Reflux for 1 hour. Monitor via TLC (Hexanes eluent). The reaction is complete when the 1-bromooctane spot is consumed.

  • Workup: Cool to room temperature. Vacuum filter the mixture to remove the NaBr salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in 60 mL Dichloromethane (DCM), wash with 5% aqueous Sodium Thiosulfate (to remove trace I2​ ), followed by brine. Dry over anhydrous MgSO4​ and concentrate to yield pure 1-iodooctane.

ExperimentalWorkflow Prep Prepare NaI in Acetone Add Add 1-Bromooctane (1.0 eq) Prep->Add Reflux Reflux at 50-60°C (1 Hour) Add->Reflux Monitor Monitor via TLC (NaBr precipitates) Reflux->Monitor Workup Aqueous Workup & Extraction Monitor->Workup

Caption: Step-by-step experimental workflow for the Finkelstein reaction of 1-bromooctane.

Protocol B: Attempted Substitution of 1-Bromo-1-octene

If the exact same protocol is applied to 1-bromo-1-octene, the self-validating system will fail to trigger:

  • Upon refluxing 1-bromo-1-octene with NaI in acetone for 1 hour (or even 24 hours), no white precipitate of NaBr will form.

  • TLC monitoring will show only the unreacted 1-bromo-1-octene spot.

  • Alternative Solution: To functionalize 1-bromo-1-octene with a nucleophile (e.g., a sulfur nucleophile like sodium thiobenzoate), researchers must pivot to a Copper(I) salt-promoted reaction in a hot aprotic polar solvent (like DMF or HMPA). The transition metal inserts into the strong C-Br bond via oxidative addition, bypassing the forbidden SN​2 geometry entirely [3].

Conclusion

For drug development professionals scaling up synthetic routes, recognizing the absolute inertness of vinylic halides toward classical nucleophilic substitution is critical. While 1-bromooctane serves as an ideal, highly reactive electrophile for SN​2 alkylations, 1-bromo-1-octene requires the strategic implementation of transition metal cross-coupling methodologies to achieve analogous functionalization.

References

  • Quora Educational Archives. Mechanistic constraints of vinylic halides in SN1/SN2 reactions. Available at:[Link]

  • Ogawa, T., Hotta, S., Hayami, K., & Suzuki, H. (1992). Copper(I) Salt Promoted Reactions of Sulfur Nucleophiles with Vinyl Bromides. Simple and Straightforward Preparations of S-Vinyl Thiobenzoates and S,S′-Vinylidene Bisthiobenzoates. Chemistry Letters, 21(10), 1947-1950. Available at:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Causality

As a Senior Application Scientist, I recognize that handling halogenated alkenes like 1-Bromo-1-octene requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated alkenes like 1-Bromo-1-octene requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior, environmental impact, and regulatory framework.

Because 1-Bromo-1-octene contains a vinylic bromine atom and a lipophilic octyl chain, its disposal presents unique challenges. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of aquatic toxicity and the release of corrosive hydrogen bromide (HBr) gas upon degradation.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of 1-Bromo-1-octene.

Before implementing a disposal protocol, it is critical to understand the quantitative data and structural properties that dictate the chemical's behavior.

Table 1: Physicochemical and Hazard Data for 1-Bromo-1-octene

Property / HazardValue / Description
Chemical Formula C8H15Br
Molecular Weight 191.11 g/mol [1]
Boiling Point ~183 °C
GHS Hazard Class Flammable Liquid, Skin/Eye Irritant, Aquatic Toxicity[2]
EPA RCRA Classification Halogenated Organic Waste[3]
Key Incompatibilities Strong oxidizing agents, alkali metals, powdered metals[4]

Mechanistic Rationale: The carbon-bromine (C-Br) bond in 1-bromo-1-octene is vinylic. While this makes it less susceptible to spontaneous nucleophilic substitution (hydrolysis) compared to alkyl bromides, it remains highly toxic to aquatic life due to its lipophilicity, which promotes bioaccumulation[2]. Furthermore, upon thermal degradation or uncontrolled combustion, the molecule readily cleaves to release hydrogen bromide (HBr) gas. This dictates that disposal must strictly rely on controlled incineration equipped with acid-neutralizing scrubbers[5].

Pre-Disposal Handling & Segregation Logic

The foundation of proper disposal begins at the bench. Halogenated organic wastes must be strictly segregated from non-halogenated wastes[6].

Causality Check: Why is segregation critical?

  • Safety: Halogenated compounds can react violently with incompatible materials (e.g., alkali metals or strong reducing agents), potentially triggering Wurtz-type coupling reactions or explosive degradation[4].

  • Logistics & Cost: Mixing halogenated waste with non-halogenated waste taints the entire container. Because halogenated waste requires specialized, high-temperature incineration to manage halogen gas emissions, cross-contamination exponentially increases institutional disposal costs[7].

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste Management

This protocol applies to the daily collection of 1-bromo-1-octene reaction mixtures, extractions, and washings.

  • Container Selection: Select a chemically compatible, heavy-duty container (e.g., glass or high-density polyethylene) with a secure, crack-free screw cap[8]. Do not use metal containers, as trace HBr generation over time can cause corrosion.

  • Segregation: Pour the waste strictly into a container designated for "Halogenated Organic Waste." If the waste contains water (e.g., from an aqueous workup), segregate it further into a "Halogenated Aqueous Waste" container to prevent biphasic pressure buildup.

  • Labeling: Immediately attach a 8. The label must feature the full chemical name ("1-Bromo-1-octene") without abbreviations, list the primary hazards (Flammable, Irritant), and include the accumulation start date[8].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a plastic bin) to catch potential leaks[8].

  • Time Limits: By RCRA standards, once the container is full, it must be transferred to the central waste accumulation area within 3 days[8]. Partially filled containers may remain in the SAA for up to 1 year.

Protocol B: Accidental Spill Cleanup

In the event of a spill outside the fume hood, immediate and calculated action is required.

  • Evacuation & PPE: Evacuate the immediate area to allow vapors to dissipate. Don appropriate PPE, including a respirator with organic vapor cartridges, heavy-duty nitrile gloves, and a face shield[2].

  • Containment: Immediately dike the spill to prevent runoff into sinks or floor drains. 1-Bromo-1-octene must not enter the environment due to its severe aquatic toxicity[2].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2].

    • Mechanistic Rationale: Never use combustible absorbents like sawdust. 1-Bromo-1-octene is flammable; introducing a high-surface-area combustible material creates a severe fire hazard.

  • Collection: Collect the saturated absorbent using a wet-brush or an electrically protected (explosion-proof) vacuum[2]. Place the material into a sealed, labeled hazardous waste container.

Protocol C: Institutional & Commercial Disposal

Once the waste leaves the laboratory, it must be processed by a licensed hazardous waste facility.

  • Manifesting: Complete your institution's Chemical Collection Request Form, detailing the exact percentage of 1-bromo-1-octene in the mixture[4].

  • Incineration: The EPA-mandated disposal method for liquid halogenated organics is high-temperature incineration (e.g., rotary kiln or liquid injection)[5].

    • Mechanistic Rationale: The incinerator must be equipped with an afterburner and a caustic scrubber (typically utilizing a sodium hydroxide spray)[5]. The scrubber is non-negotiable; it chemically neutralizes the toxic HBr gas generated during combustion into harmless sodium bromide salts, preventing acid rain and atmospheric toxicity.

Waste Segregation Workflow

To ensure compliance and safety, follow this logical decision tree when processing 1-Bromo-1-octene waste at the bench.

G Gen 1-Bromo-1-octene Waste Generation Check Mixed with Aqueous Solvents? Gen->Check Org Halogenated Organic Waste Container Check->Org No (Pure/Organic) Aq Halogenated Aqueous Waste Container Check->Aq Yes (Biphasic/Aqueous) Label Attach Hazardous Waste Label (Date & Constituents) Org->Label Aq->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Disp Licensed RCRA Disposal (Incineration + Scrubber) SAA->Disp Max 1 year or <3 days after full

Figure 1: Workflow for the segregation, labeling, and disposal of 1-Bromo-1-octene waste.

References

  • Washington State University Environmental Health & Safety. "Bromine Standard Operating Procedure." WSU.edu. Available at: [Link]

  • Pallav Chemicals. "1-Bromo Octane MATERIAL SAFETY DATA SHEET." Pallavchemicals.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]

  • Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at: [Link]

  • National Institutes of Health (NIH). "1-Bromo-1-octene | C8H15Br | CID 54448295." PubChem. Available at: [Link]

Sources

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